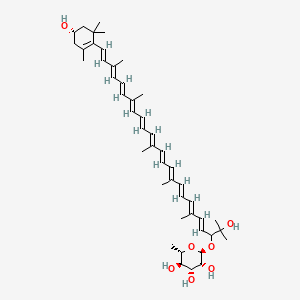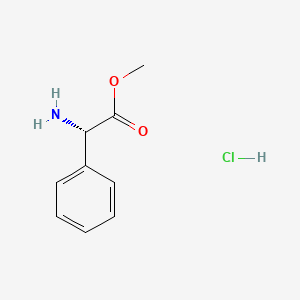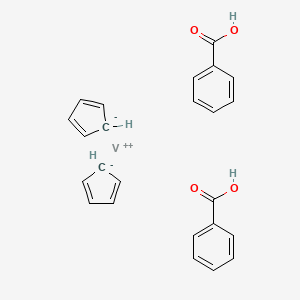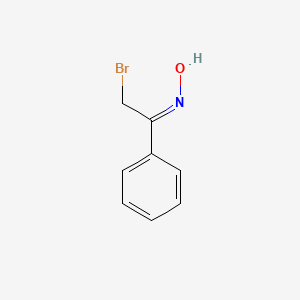
(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related hydroxylamines often involves transformations from primary amines, with procedures detailing specific reagents and conditions to achieve the desired hydroxylamine derivatives. For instance, the transformation of primary amines into n-monoalkylhydroxylamines involves several reagents and steps, indicating the complexity of synthesizing specific hydroxylamine compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be elucidated using techniques such as crystallography. Studies on related compounds, such as N-hydroxy-5-bromophenyl-2-carboxamidine, reveal detailed structural information, including crystal systems, space groups, and molecular dimensions, which are crucial for understanding the molecular geometry and interactions of these compounds (Chi Hong-xun, 2011).
Chemical Reactions and Properties
Hydroxylamine compounds engage in a variety of chemical reactions, including one-electron reductions and interactions with nitrosyl complexes, showcasing their reactivity and the formation of reduced species. Such reactions underscore the compounds' potential in synthesis and application in various chemical processes (Aoyagi, Mukaida, Kakihana, & Shimizu, 1985).
Physical Properties Analysis
The physical properties of hydroxylamine derivatives, such as solubility and stability, are influenced by their molecular structure. For instance, the stability and explosive nature of specific hydroxylamine compounds at certain temperatures can be critical for handling and application in chemical syntheses (Mitzel et al., 1996).
Chemical Properties Analysis
Hydroxylamine derivatives exhibit diverse chemical properties, including reductive abilities and interactions with various organic and inorganic reagents. The reductive bromination of N, N-bis(4-tert-butylphenyl)hydroxylamine, for example, highlights the unique reactivity of these compounds in substituting hydrogen atoms with bromine, facilitating their utility in organic synthesis (Golubev & Kim, 2019).
科学的研究の応用
Chemical Properties and Reactions :
- Bordwell & Liu (1996) examined the equilibrium acidities and homolytic bond dissociation energies of N−H and O−H bonds in various N-phenylhydroxylamine derivatives, including N-benzyl-N-phenylhydroxylamine and its p-bromo derivative, providing insight into their chemical reactivity (Bordwell & Liu, 1996).
Synthesis and Transformation :
- Tokuyama, Kuboyama, & Fukuyama (2003) explored the transformation of primary amines to N-monoalkylhydroxylamines, including N-hydroxy-(S)-1-phenylethylamine oxalate, demonstrating methods for synthesizing hydroxylamine derivatives (Tokuyama, Kuboyama, & Fukuyama, 2003).
Analytical Applications :
- Shendrikar (1969) reviewed the analytical applications of hydroxylamine derivatives, including their reactions with various metal ions, highlighting their utility in chemical analysis (Shendrikar, 1969).
Reactions with Pyrimidine Bases :
- Sander, Priest, & Scheffler (1979) investigated the dehalogenation of halouracils by hydroxylamine buffers, which might be relevant for understanding the reactivity of hydroxylamine derivatives with nucleic acid bases (Sander, Priest, & Scheffler, 1979).
Organic Synthesis :
- Isowa & Kurita (1974) described the synthesis of N-monoalkylated hydroxylamines, such as N-benzylhydroxylamine, from N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine, demonstrating the utility of hydroxylamine derivatives in organic synthesis (Isowa & Kurita, 1974).
Radiolabeling in Agricultural Research :
- Ando, Tecle, Toia, & Casida (1990) conducted a study on the radiolabeling of nikkomycin Z, a potent inhibitor of fungal and insect chitin synthetase, using brominated derivatives. This research illustrates the potential use of brominated hydroxylamines in agricultural biochemistry (Ando, Tecle, Toia, & Casida, 1990).
Spectrophotometric Analysis :
- George, Balasubramanian, & Nagaraja (2007) developed a method for the determination of hydroxylamine and its derivatives in drug formulations using methyl red, showcasing its application in pharmaceutical analysis (George, Balasubramanian, & Nagaraja, 2007).
Safety And Hazards
特性
IUPAC Name |
(NZ)-N-(2-bromo-1-phenylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIZBNJPBHXWFN-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-phenyl-1-ethanone oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


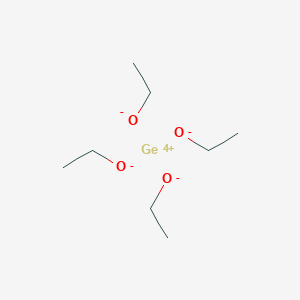
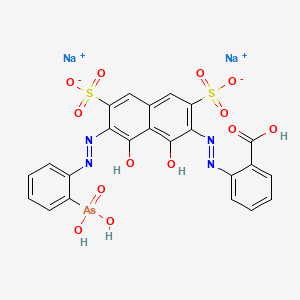
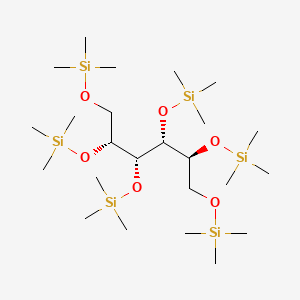
![[(3S,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B1143581.png)
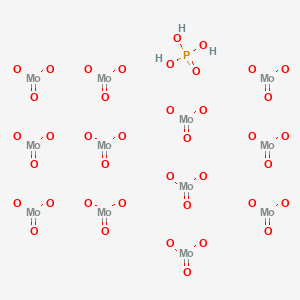
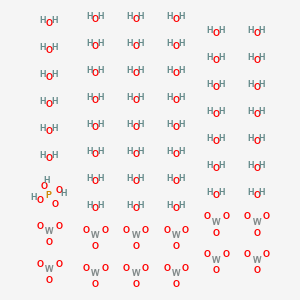
![2-Naphthalenol, 1-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143595.png)
